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Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Gold tribromide (AuBr₃) has emerged as a powerful and versatile catalyst in organic

synthesis, particularly in the construction of complex heterocyclic scaffolds. This document

provides detailed application notes and experimental protocols for the use of AuBr₃ in the

synthesis of substituted furans, valuable structural motifs in numerous natural products and

pharmaceuticals. Two distinct and efficient methods are highlighted: a tandem propargylic

substitution/cycloisomerization of N-tosylpropargyl amines with 1,3-dicarbonyl compounds and

a cycloisomerization of 2-alkynylcycloalk-2-enols for the synthesis of fused furans.

Application 1: Tandem Propargylic Substitution and
Cycloisomerization
This method provides a route to poly-substituted furans through a gold(III)-catalyzed reaction

between N-tosylpropargyl amines and 1,3-dicarbonyl compounds. The reaction proceeds in a

tandem fashion, involving a propargylic substitution followed by a cycloisomerization step, all

facilitated by the same gold catalyst.[1][2] The addition of a silver co-catalyst, such as silver

triflate (AgOTf), has been shown to significantly improve the reaction yield.[2][3]
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The following table summarizes the scope of the gold(III)-catalyzed synthesis of poly-

substituted furans from various N-tosylpropargyl amines and 1,3-dicarbonyl compounds. The

optimized reaction conditions involved 5 mol% AuBr₃ and 15 mol% AgOTf in dichloroethane at

60 °C.[3]

Entry
N-
Tosylpropargyl
Amine (1)

1,3-Dicarbonyl
Compound (2)

Product (3) Yield (%)

1
1a (R¹=Ph,

R²=H, R³=H)

2a (R⁴=Me,

R⁵=Me)
3aa 81

2

1b (R¹=4-

MeC₆H₄, R²=H,

R³=H)

2a (R⁴=Me,

R⁵=Me)
3ba 75

3

1c (R¹=4-

MeOC₆H₄, R²=H,

R³=H)

2a (R⁴=Me,

R⁵=Me)
3ca 85

4
1d (R¹=TMS,

R²=H, R³=H)

2a (R⁴=Me,

R⁵=Me)
3da 89

5
1a (R¹=Ph,

R²=H, R³=H)

2b (R⁴=Ph,

R⁵=Ph)
3ab 68

6
1a (R¹=Ph,

R²=H, R³=H)

2c (R⁴=Me,

R⁵=OEt)
3ac 72

Experimental Protocol
General Procedure for the Synthesis of Poly-Substituted Furans (3aa-3ac):[3]

To a solution of the N-tosylpropargyl amine (1, 0.5 mmol) and the 1,3-dicarbonyl compound

(2, 1.5 mmol) in dichloroethane (5 mL) is added gold tribromide (AuBr₃, 5 mol%, 0.025

mmol) and silver triflate (AgOTf, 15 mol%, 0.075 mmol) at room temperature.

The reaction mixture is stirred at 60 °C and monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, the mixture is cooled to room temperature and

concentrated under reduced pressure.

The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl

acetate) to afford the desired poly-substituted furan product (3).

Application 2: Cycloisomerization of 2-
Alkynylcycloalk-2-enols for Fused Furan Synthesis
Gold tribromide is an efficient catalyst for the cycloisomerization of 2-alkynylcycloalk-2-enols,

providing a direct route to structurally diverse fused furan derivatives.[4] This methodology is

notable for its mild reaction conditions and broad substrate scope. The reaction involves the

activation of the carbon-carbon triple bond by AuBr₃, followed by an intramolecular nucleophilic

attack of the hydroxyl group.[4]

Experimental Protocol
General Procedure for the Synthesis of Fused Furans:[4]

To a solution of the 2-alkynylcycloalk-2-enol (0.5 mmol) in dichloroethane (5 mL) is added

gold tribromide (AuBr₃, 5 mol%, 0.025 mmol) at room temperature.

The reaction mixture is heated to 70 °C and stirred for 30 minutes.

The progress of the reaction is monitored by thin-layer chromatography (TLC).

After completion, the reaction mixture is cooled to room temperature and the solvent is

removed under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to yield the fused

furan.

Reaction Workflow and Mechanism
The following diagrams illustrate the general workflows for the AuBr₃-catalyzed synthesis of

substituted furans.
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Tandem Propargylic Substitution & Cycloisomerization

Cycloisomerization of 2-Alkynylcycloalk-2-enols
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Caption: General workflows for AuBr₃-catalyzed furan synthesis.

The proposed mechanism for the tandem reaction involves the initial coordination of the gold

catalyst to the alkyne and nitrogen atom of the N-tosylpropargyl amine, facilitating the

propargylic substitution by the 1,3-dicarbonyl compound.[2] The resulting intermediate then

undergoes a gold-catalyzed intramolecular cyclization to form the furan ring.[2] For the

cycloisomerization of 2-alkynylcycloalk-2-enols, the mechanism is believed to proceed via

activation of the alkyne by the gold(III) catalyst, followed by a 5-exo-dig intramolecular attack by

the ketone oxygen, and subsequent protodemetalation to regenerate the catalyst and yield the

furan product.[4]
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Tandem Reaction Mechanism

Cycloisomerization Mechanism
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Caption: Plausible mechanistic pathways for AuBr₃-catalyzed furan syntheses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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